

The History and Discovery of Oxamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxamide

Cat. No.: B166460

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamide ($C_2H_4N_2O_2$), the diamide of oxalic acid, is a white crystalline solid with a rich history rooted in the foundational period of organic chemistry. Its journey from an academic curiosity to a compound with applications ranging from agriculture to materials science and as a structural motif in modern drug discovery is a testament to the enduring legacy of early chemical synthesis. This in-depth technical guide explores the history, discovery, and key synthetic methodologies of **oxamide**, providing detailed experimental protocols and quantitative data for the scientific community.

Historical Discovery and Early Synthesis

The story of **oxamide** begins in the 19th century, a vibrant era of chemical exploration. While the exact first synthesis can be debated among chemical historians, the earliest significant investigations are credited to prominent chemists of the time.

One of the first documented methods for preparing **oxamide** was through the hydrolysis of cyanogen. In 1860, the renowned German chemist Justus von Liebig reported that cyanogen could be converted to **oxamide**.^{[1][2]} His work laid the groundwork for further investigation into the reactivity of cyanogen. A few years later, in 1867, Schmitt and Glutz described the formation of **oxamide** crystals when cyanogen was treated with concentrated hydrochloric acid.^[2]

Another early method involved the pyrolysis of ammonium oxalate. Heating ammonium oxalate results in its dehydration to form **oxamide**.^{[3][4]} This method, while straightforward in principle, often resulted in low yields.^[5]

These early discoveries were pivotal in establishing the fundamental chemistry of dicarboxylic acid diamides and provided the initial pathways for accessing this simple yet versatile molecule.

Key Synthetic Methodologies: A Detailed Examination

Over the decades, the synthesis of **oxamide** has been refined, leading to more efficient and scalable methods. This section provides a detailed look at the most significant preparative routes, including experimental protocols and quantitative data.

Hydrolysis of Cyanogen

The hydrolysis of cyanogen ((CN)₂) remains a historically significant and chemically illustrative method for **oxamide** synthesis.

Experimental Protocol:

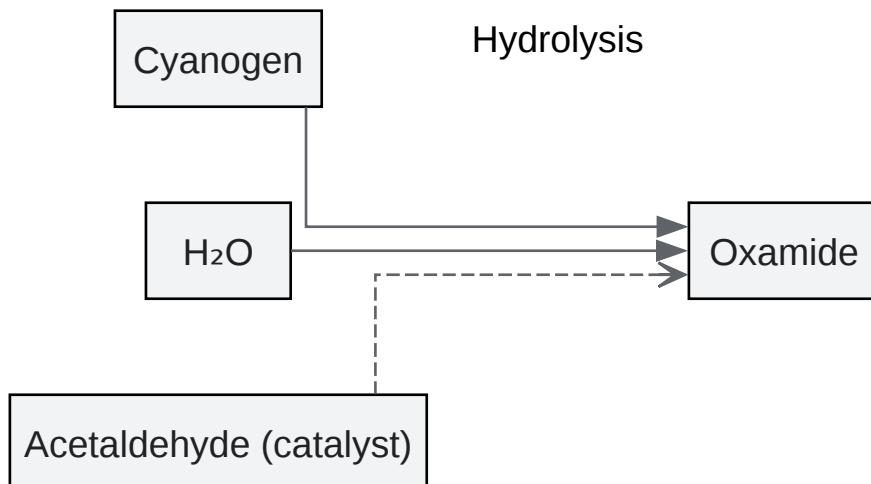
This protocol is based on the work of Schmitt and Glutz and later refinements.^[2]

- In a well-ventilated fume hood, carefully bubble cyanogen gas (extremely poisonous) through 20 mL of cold, concentrated hydrochloric acid.
- To generate cyanogen, dissolve 25 g of crystallized copper (II) sulfate in 75 mL of water in a distilling flask heated on a water bath.
- Slowly add a warm solution of 13 g of potassium cyanide in 25 mL of water to the copper sulfate solution.
- To expel the remaining cyanogen, add a solution of 16 g of ferric chloride in 20 mL of water to the reaction mixture.

- As the cyanogen gas passes through the cold hydrochloric acid, a white precipitate of **oxamide** will form.
- Maintain the hydrochloric acid solution at a cool temperature to maximize precipitation and minimize the formation of byproducts such as ammonium oxalate.
- Collect the white crystalline solid by filtration.
- Wash the collected solid with cold water to remove residual acid.
- Dry the product to obtain **oxamide**.

Quantitative Data:

The yield for this method is reported to be approximately 50%.^[6] The purity of the product can be affected by the temperature of the hydrochloric acid, with cooler temperatures favoring higher purity.


A 1962 patent describes variations of this method, exploring the effects of different ratios of water to concentrated hydrochloric acid on the yield of **oxamide**. The results are summarized in the table below.^[2]

Cyanogen (g)	Water (mL)	Conc. HCl (mL)	Reaction Time (days)	Oxamide Purity (%)	Yield (%)
9.7	20	80	6	90	82
9.0	40	60	6	93	Not specified
9.6	60	40	6	94	17
9.6	80	20	6	-	0

Table 1: Influence of Hydrochloric Acid Concentration on **Oxamide** Yield from Cyanogen Hydrolysis.^[2]

Liebig's 1860 discovery of the catalytic role of acetaldehyde in the hydrolysis of cyanogen to **oxamide** is a landmark in the history of catalysis.^[7]

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Acetaldehyde-catalyzed hydrolysis of cyanogen to **oxamide**.

Experimental Protocol:

While Liebig's original publication provides a qualitative description, a detailed modern protocol would involve:

- In a suitable reaction vessel, dissolve cyanogen in water at room temperature.
- Add a catalytic amount of acetaldehyde to the solution.
- Stir the reaction mixture. The formation of a white precipitate of **oxamide** will be observed.
- The reaction is reported to proceed to a quantitative yield.^[7]
- Collect the product by filtration, wash with water, and dry.

Ammonolysis of Dimethyl Oxalate

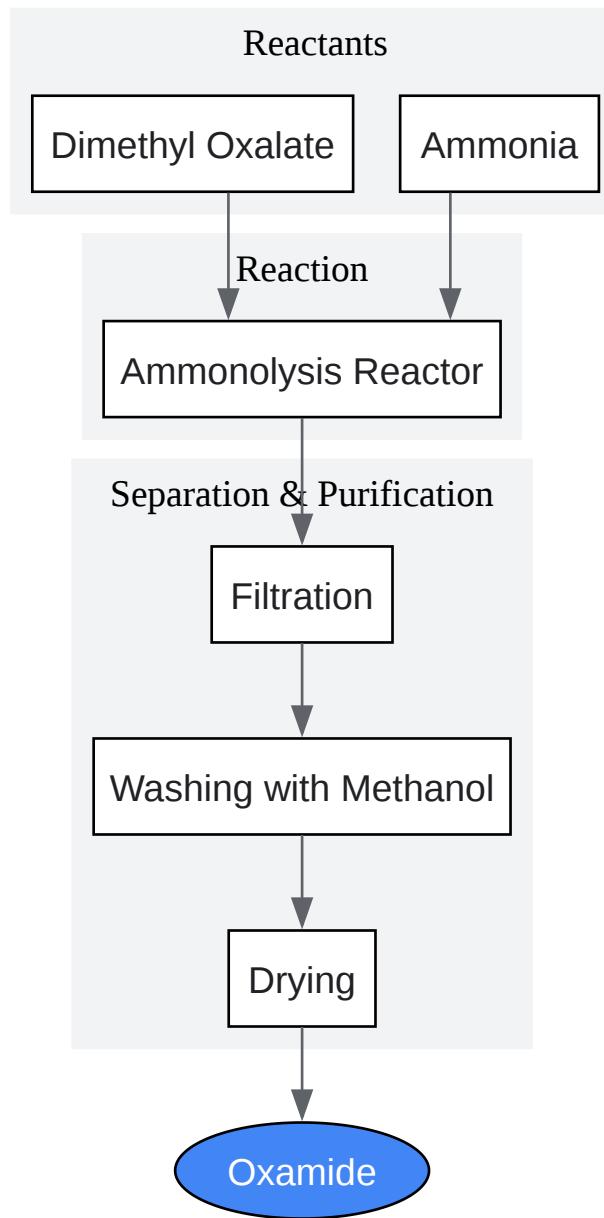
The reaction of dimethyl oxalate with ammonia is a widely used and efficient method for the industrial production of **oxamide**.^{[1][3][5]}

Experimental Protocol (Batch Process):^[1]

- Charge a flat-bottomed separable flask with a mixture of 300 g of methanol and 35.4 g of dimethyl oxalate.
- Stir the mixture at a constant temperature of 20°C.
- Bubble ammonia gas through the mixture at an average feed rate of 300 ml/minute for 45 minutes.
- Continue stirring the reaction mixture at 20°C for an additional 60 minutes.
- The product, **oxamide**, will precipitate as a white solid, forming a slurry.
- Collect the **oxamide** particles by filtration.
- Wash the collected solid with methanol to remove unreacted starting materials.
- Dry the product to obtain pure **oxamide**.

Experimental Protocol (Continuous Process):[\[8\]](#)

- Vaporize liquid ammonia and heat it to approximately 130°C.
- Pump liquid dimethyl oxalate into the top of an evaporator with a heat exchange tube.
- Pass nitrogen gas upward through the heat exchange tube to reduce the partial pressure of dimethyl oxalate, allowing it to vaporize at a lower temperature (around 130°C).
- Mix the gasified dimethyl oxalate and ammonia in a synthesis reactor.
- Maintain the reaction pressure at approximately 0.1 MPaG and the temperature at about 130°C for a reaction time of 30 minutes.
- The solid **oxamide** product is separated from the gas phase.


Quantitative Data:

The ammonolysis of dimethyl oxalate can achieve high yields and purity. The following table summarizes data from various patented examples.[\[5\]](#)[\[9\]](#)

Dimethyl Oxalate		Methanol (g)	Ammonia (g)	Temperature (°C)	Pressure (MPa)	Time (h)	Yield (%)	Purity (%)
50	5.6	(0.45 L/min)	Gas	45	Atmospheric	3	98.6	High
35.4	300	Gas (300 mL/min)	20	Atmospheric	1.75	-	-	-
-	-	Liquid (molar ratio DMO:Me = 1:4:4)	60	0.6	1	-	-	-
-	-	Liquid (molar ratio DMO:Me = 1:2:4)	80	1.2	0.5	-	-	-
-	-	Liquid (molar ratio DMO:Me = 1:4:6)	100	1.0	0.5	-	-	-
47 g/h	423 g/h (recycled)	Gas (320 mL/min)	18-25	-	Continuous	98.6	96.9	

Table 2: Reaction Conditions and Yields for **Oxamide** Synthesis from Dimethyl Oxalate.[1][5][9]

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **oxamide** via ammonolysis of dimethyl oxalate.

Pyrolysis of Ammonium Oxalate

This method involves the thermal decomposition of ammonium oxalate to yield **oxamide** and water.^[4]

Experimental Protocol:[10]

- Mix solid ammonium oxalate with a catalytic amount (4-15% by weight) of an acidic phosphorus-containing catalyst (e.g., monosodium phosphate, diammonium phosphate, or phosphorus pentoxide).
- Heat the mixture in a suitable vessel to a temperature between 180°C and 200°C.
- Maintain the reaction for a period of 2 to 7 hours.
- The reaction can be carried out under reduced pressure (200-760 mm Hg).
- The resulting solid is a mixture of **oxamide** and the catalyst, which can be separated by washing with water.

Quantitative Data:

The use of a catalyst significantly improves the yield of this reaction. Without a catalyst, yields are often low.

Physicochemical Properties of Oxamide

A summary of the key physicochemical properties of **oxamide** is presented in the table below.

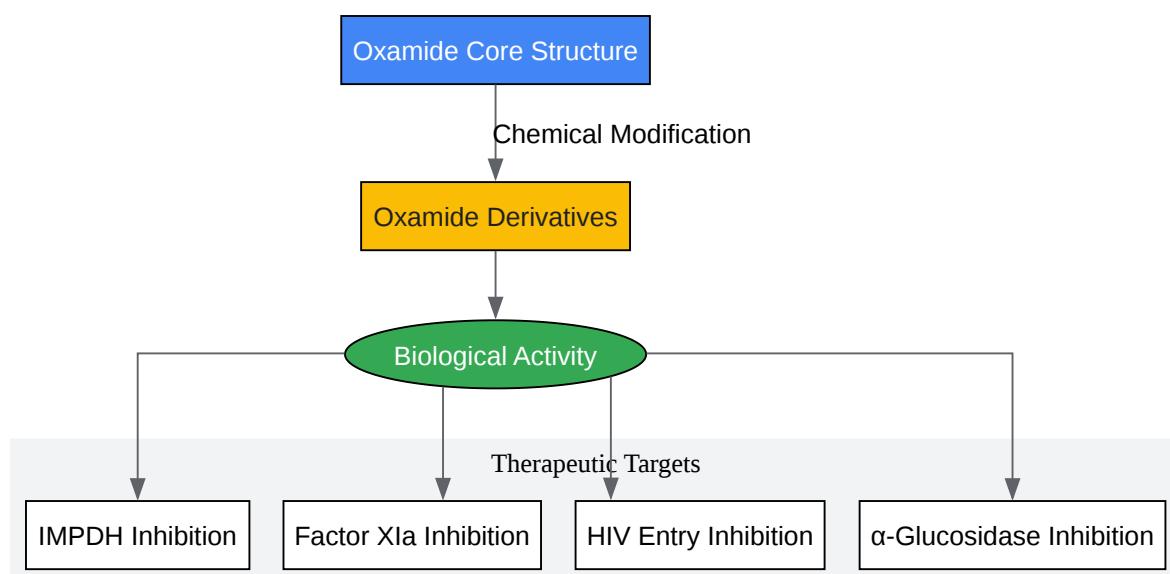

Property	Value
Molecular Formula	$\text{C}_2\text{H}_4\text{N}_2\text{O}_2$
Molecular Weight	88.07 g/mol [11]
Appearance	White crystalline solid[12]
Melting Point	Decomposes above 350°C[11]
Density	1.667 g/cm ³ [11]
Solubility	Sparingly soluble in hot water and alcohol; insoluble in diethyl ether[11][12]

Table 3: Physicochemical Properties of Oxamide.

Oxamide in Drug Development: A Structural Scaffold

While **oxamide** itself is not known to be a signaling molecule in biological pathways, its rigid, planar structure and ability to form hydrogen bonds make it an excellent scaffold in medicinal chemistry.^[13] The **oxamide** functional group is found in a variety of biologically active molecules.

Logical Relationship of **Oxamide** in Drug Discovery:

[Click to download full resolution via product page](#)

Caption: The role of the **oxamide** core structure in the development of bioactive derivatives.

Oxamide Derivatives as Enzyme Inhibitors

- Inosine Monophosphate Dehydrogenase (IMPDH) Inhibitors: Certain **oxamide** derivatives have been patented as inhibitors of IMPDH, an enzyme involved in the synthesis of guanine

nucleotides.[14] This makes them potential therapeutic agents for immune-mediated diseases, viral infections, and cancer.[14]

- Factor Xla Inhibitors: A series of **oxamide** derivatives have been developed as selective inhibitors of Factor Xla, a key enzyme in the coagulation cascade.[15] These compounds are being investigated for the treatment of thromboembolic diseases.[15]
- α -Glucosidase Inhibitors: Researchers have synthesized **oxamide** derivatives that exhibit inhibitory activity against α -glucosidase, an enzyme involved in carbohydrate digestion.[16] This suggests their potential as antidiabetic agents.[16]

Anti-HIV Activity

The **oxamide** scaffold has been incorporated into small molecules designed to inhibit the entry of the Human Immunodeficiency Virus (HIV) into host cells.[17] These compounds target the viral envelope glycoprotein gp120, preventing its interaction with the cellular receptor CD4.[17]

It is important to note that a reference to "**oxamide**" as a short-acting sulfonamide antibacterial likely refers to a more complex derivative and not the parent compound.[18]

Conclusion

From its discovery in the crucibles of 19th-century chemistry to its role as a versatile building block in modern science, **oxamide** has had a remarkable journey. The historical synthetic routes, born out of curiosity and the desire to understand the fundamental principles of chemical transformations, have evolved into efficient industrial processes. For researchers, scientists, and drug development professionals, the story of **oxamide** is not just a lesson in chemical history, but also an inspiration for the future. Its simple, stable, and functional structure continues to provide a valuable platform for the development of new materials and therapeutics, ensuring its relevance for years to come.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Oxamide synthesis - chemicalbook [chemicalbook.com]
- 2. US3037055A - Preparation of oxamide - Google Patents [patents.google.com]
- 3. EP0462247B1 - A process for preparing oxamide - Google Patents [patents.google.com]
- 4. Ammonium oxalate - Sciencemadness Wiki [sciencemadness.org]
- 5. Method for preparing oxamide from dimethyl oxalate - Eureka | Patsnap [eureka.patsnap.com]
- 6. prepchem.com [prepchem.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Page loading... [guidechem.com]
- 9. EP0462247A1 - METHOD FOR PRODUCING OXAMIDE. - Google Patents [patents.google.com]
- 10. US2646448A - Process for preparing oxamide - Google Patents [patents.google.com]
- 11. Oxamide [drugfuture.com]
- 12. Oxamide - Wikipedia [en.wikipedia.org]
- 13. chemimpex.com [chemimpex.com]
- 14. EP1127883A2 - Oxamides as IMPDH inhibitors - Google Patents [patents.google.com]
- 15. WO2021110076A1 - Oxamide derivatives, preparation method therefor and use thereof in medicine - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. The Discovery and Development of Oxalamide and Pyrrole Small Molecule Inhibitors of gp120 and HIV Entry - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oxamide generic. Price of oxamide. Uses, Dosage, Side effects [ndrugs.com]
- To cite this document: BenchChem. [The History and Discovery of Oxamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b166460#history-and-discovery-of-oxamide\]](https://www.benchchem.com/product/b166460#history-and-discovery-of-oxamide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com